

# Application Notes and Protocols for WEE1-IN-4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *WEE1-IN-4*

Cat. No.: *B1683296*

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in the effective use of **WEE1-IN-4**, a potent and selective inhibitor of WEE1 kinase. This document provides essential information on suppliers, chemical properties, mechanism of action, and detailed experimental procedures for in vitro and in vivo studies.

## Product Information and Suppliers

**WEE1-IN-4** is a small molecule inhibitor that targets the WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, this compound can induce mitotic catastrophe and apoptosis in cancer cells, particularly those with a defective G1 checkpoint.

Table 1: Chemical Properties of **WEE1-IN-4**

Property	Value
Synonyms	Compound 15
CAS Number	622855-37-2
Molecular Formula	C <sub>20</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>3</sub>
Molecular Weight	362.77 g/mol
IC <sub>50</sub>	0.011 µM for WEE1 kinase[1][2]
Purity	≥97% (HPLC)[3][4]
Appearance	Light orange solid[3][4]

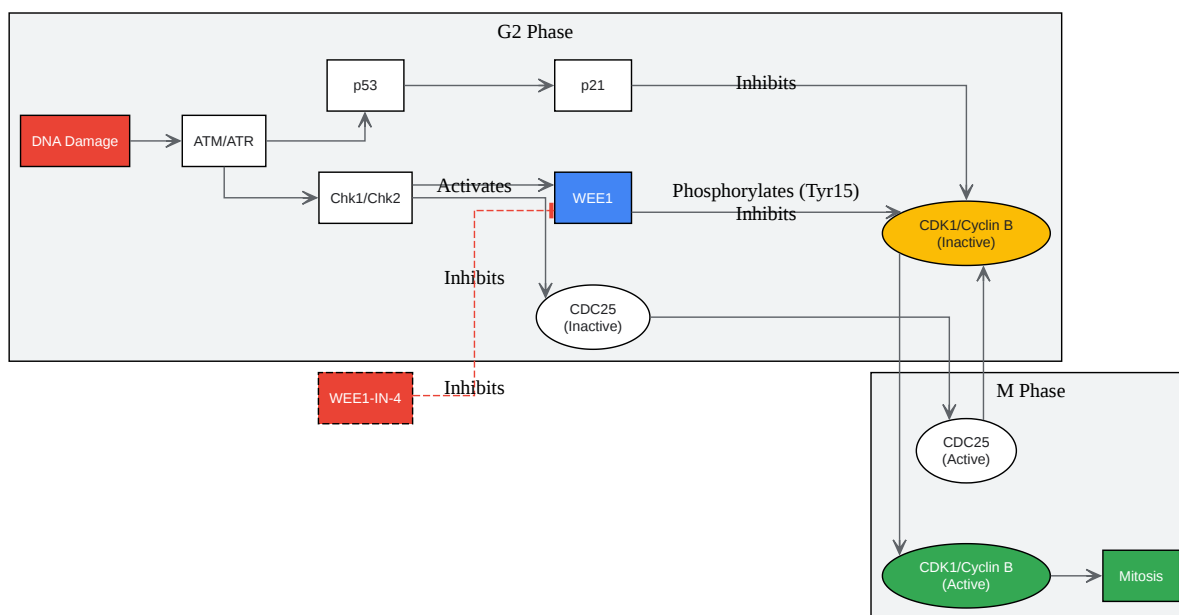
Table 2: Recommended Suppliers

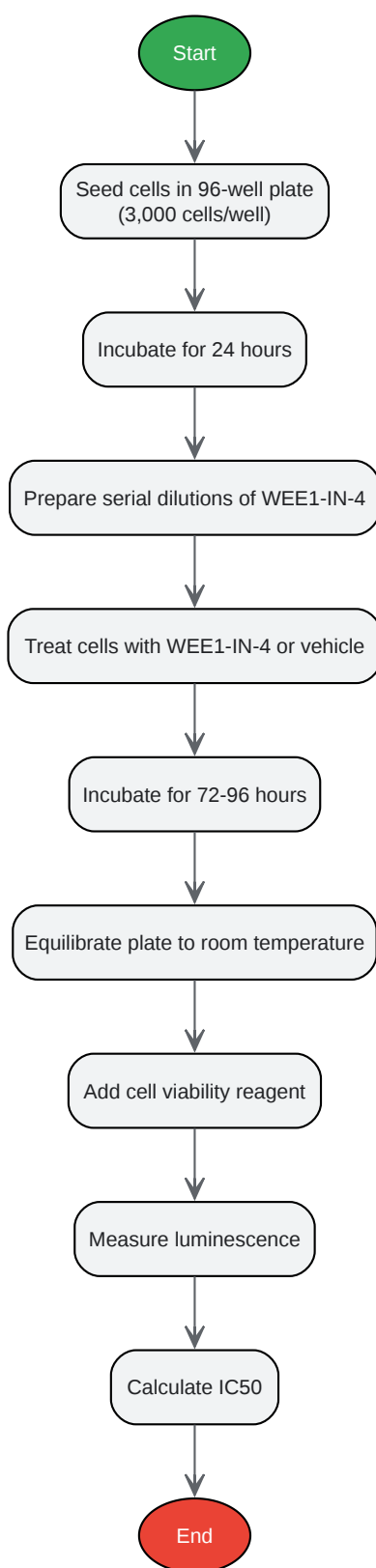
Supplier	Website	Notes
MedChemExpress	--INVALID-LINK--	Provides detailed product information, including solubility and storage protocols.
Cambridge Bioscience	--INVALID-LINK--	Distributor for MedChemExpress in the UK and other regions.
Sigma-Aldrich (Calbiochem®)	--INVALID-LINK--	Offers the inhibitor under the Calbiochem® brand with detailed quality specifications.

## Mechanism of Action and Signaling Pathway

WEE1 is a nuclear tyrosine kinase that plays a critical role in cell cycle regulation.[4][5] It acts as a negative regulator of the G2/M transition by phosphorylating and inactivating the cyclin-dependent kinase 1 (CDK1)-Cyclin B complex.[2][6] This phosphorylation at Tyr15 prevents the cell from entering mitosis, allowing time for DNA repair.[2][7] Many cancer cells have a deficient G1 checkpoint (often due to p53 mutations) and are therefore highly dependent on the G2/M checkpoint for survival.[3][6]

**WEE1-IN-4**, as a WEE1 inhibitor, blocks this phosphorylation event. This leads to the premature activation of CDK1, forcing cells with damaged DNA to enter mitosis. This process, known as mitotic catastrophe, ultimately results in apoptosis.[6]





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)